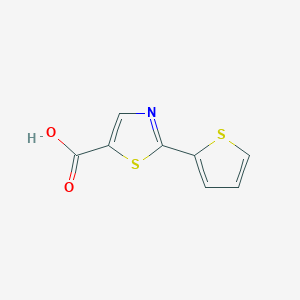

2-(Thiophen-2-yl)-1,3-thiazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Thiophen-2-yl)-1,3-thiazole-5-carboxylic acid is a compound that is functionally related to acetic acid . It is a member of thiophenes and a monocarboxylic acid . It is also related to thiophene-2-carboxylic acid, which is used in the production of suprofen, an active ingredient in some eye drops .

Synthesis Analysis

The synthesis of thiophene derivatives involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is used to produce aminothiophene derivatives . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The structure of this compound is similar to that of thiophene, but with additional functional groups .Chemical Reactions Analysis

Thiophene derivatives are synthesized through various reactions, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions involve the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions .Scientific Research Applications

Anti-inflammatory Properties: Thiophene-based molecules exhibit anti-inflammatory effects, making them valuable candidates for drug development . Researchers explore their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) or other anti-inflammatory agents.

Material Science and Organic Electronics

Thiophene derivatives find applications beyond medicine:

Organic Semiconductors: The thiophene ring system plays a crucial role in organic semiconductors. These materials are used in electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Corrosion Inhibitors: In industrial chemistry, thiophene derivatives act as corrosion inhibitors, protecting metals from degradation .

Catalysis and Polymer Chemistry

Thiophene-2-boronic acid, a related compound, has specific applications:

Catalytic Reactions: Thiophene-2-boronic acid is used in palladium-catalyzed Suzuki-Miyaura cross-couplings and copper-catalyzed nitration reactions .

Polymer Synthesis: It participates in chain-growth catalyst transfer polycondensation of conjugated alternating copolymers .

Computational Chemistry and Drug Design

Researchers employ computational methods to study thiophene derivatives:

- Virtual Screening : Virtual fragment screening identifies chemical platforms suitable for developing inhibitors. For example, 2-(thiophen-2-yl)acetic acid serves as a lead compound for modulating mPGES-1, an enzyme involved in inflammation .

Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature Thermo Scientific Chemicals - Thiophene-2-boronic acid Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead …

Mechanism of Action

Target of Action

Thiophene derivatives, which include 2-(thiophen-2-yl)-1,3-thiazole-5-carboxylic acid, have been reported to exhibit a variety of biological effects .

Mode of Action

It is known that thiophene derivatives interact with their targets to induce various biological effects .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological effects .

Result of Action

Thiophene derivatives are known to induce a variety of biological effects, suggesting that they may have multiple molecular and cellular targets .

Safety and Hazards

The safety data sheet for a related compound, Thiophenol, indicates that it is flammable and toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye damage . It is also suspected of damaging fertility or the unborn child . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Thiophene-based analogs are of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions for 2-(Thiophen-2-yl)-1,3-thiazole-5-carboxylic acid could involve further exploration of its potential biological activities and applications.

properties

IUPAC Name |

2-thiophen-2-yl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S2/c10-8(11)6-4-9-7(13-6)5-2-1-3-12-5/h1-4H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CODFJGNBJOPGQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=C(S2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

933760-21-5 |

Source

|

| Record name | 2-(thiophen-2-yl)-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol](/img/structure/B2558093.png)

![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2558096.png)